

## Impact of food on Lopinavir/Ritonavir absorption in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |  |
|----------------------|---------------------|-----------|--|--|--|--|
| Compound Name:       | Lopinavir/Ritonavir |           |  |  |  |  |
| Cat. No.:            | B1246207            | Get Quote |  |  |  |  |

## Technical Support Center: Lopinavir/Ritonavir Preclinical Studies

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of food on **Lopinavir/Ritonavir** (LPV/r) absorption in preclinical studies.

# Frequently Asked Questions (FAQs) Q1: What is the expected impact of food on the absorption of lopinavir/ritonavir in preclinical species?

A1: Based on clinical data and preclinical insights, food, particularly a moderate-to-high fat meal, is expected to enhance the oral bioavailability of lopinavir. For the oral solution and soft-gelatin capsule formulations, administration with a moderate-fat meal has been shown to significantly increase both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of lopinavir.[1][2] The effect on ritonavir's absorption is less pronounced and can be variable.[2]

The underlying mechanism for this positive food effect is multifactorial. It is thought to involve increased solubilization of the poorly water-soluble lopinavir in the presence of dietary lipids and bile salts, as well as a potential delay in gastric emptying, which allows for a longer absorption window in the small intestine. In vitro studies using simulated intestinal fluids have



demonstrated that both lopinavir and ritonavir have greater solubility in fed-state simulated intestinal fluid (FeSSIF) compared to fasted-state simulated intestinal fluid (FaSSIF).[3]

### Q2: How can I model the food effect on lopinavir/ritonavir absorption in a preclinical setting?

A2: A preclinical canine model using beagle dogs has been proposed as a method to predict the potential for a food effect in humans.[4][5] This model involves administering the drug to fasted animals and to animals that have been fed a standardized meal. While high-fat dog food did not consistently predict the human food effect, administering a 50g aliquot of the standard high-fat meal recommended by the FDA for human food-effect studies showed the closest qualitative agreement with human data.[5]

Additionally, in vitro dissolution studies using biorelevant media can provide valuable insights. Comparing the dissolution profile of **lopinavir/ritonavir** formulations in FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) can help predict how the formulation will behave in the fasted and fed states in vivo.[3][6][7][8][9]

### Q3: What are the key parameters to measure in a preclinical food effect study for lopinavir/ritonavir?

A3: The primary pharmacokinetic parameters to determine are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). An increase in these parameters in the fed state compared to the fasted state indicates a positive food effect. The time to reach maximum concentration (Tmax) should also be recorded, as food can delay gastric emptying and thus increase the Tmax.

### **Troubleshooting Guide**

### Issue 1: High variability in lopinavir/ritonavir plasma concentrations in my animal studies.

High inter-individual variability in the pharmacokinetics of lopinavir and ritonavir is a known issue.[10]

Possible Causes & Solutions:



- Formulation: The physical form of the drug can significantly impact absorption. Ensure consistent and appropriate formulation for the chosen animal model. For example, crushing tablets can lead to significantly lower exposure.[11][12] If using a suspension, ensure it is homogenous.
- Food Intake: Even small variations in food intake or the timing of dosing relative to feeding
  can alter absorption. For fasted studies, ensure a consistent and adequate fasting period
  (typically overnight). For fed studies, standardize the meal type, size, and the time of
  administration relative to dosing.
- Gavage Technique: Improper oral gavage technique can lead to stress, which can affect gastrointestinal physiology, or incorrect dose administration. Ensure all personnel are properly trained and consistent in their technique.
- Animal Health: Underlying health issues in individual animals can affect drug metabolism and absorption. Monitor animal health closely throughout the study.

# Issue 2: My in vitro dissolution results in simulated intestinal fluids do not correlate with my in vivo findings.

Possible Causes & Solutions:

- Biorelevant Media Preparation: The composition of FaSSIF and FeSSIF is complex. Ensure
  that the media are prepared correctly according to established protocols, as variations in the
  concentration of bile salts and lecithin can significantly impact the solubilizing capacity of the
  media.[8]
- Formulation Behavior: The formulation may behave differently in the dynamic in vivo environment compared to a static in vitro dissolution setup. Consider more advanced in vitro models that incorporate aspects like absorption compartments (e.g., Caco-2 cells) to better mimic the gastrointestinal tract.
- Precipitation: Lopinavir is poorly soluble and may precipitate out of solution in the gastrointestinal tract. Standard dissolution tests may not capture this phenomenon.



Techniques like solvent-shift methods or fiber-optic probes can be used to monitor for supersaturation and precipitation.

#### **Data Presentation**

Table 1: Impact of Food on Lopinavir Pharmacokinetics (Clinical Data)

| Formulation             | Meal Type    | Change in<br>Lopinavir AUC | Change in<br>Lopinavir<br>Cmax | Reference    |
|-------------------------|--------------|----------------------------|--------------------------------|--------------|
| Soft-Gelatin<br>Capsule | Moderate-Fat | ↑ 48%                      | ↑ 23%                          | [1][2]       |
| Soft-Gelatin<br>Capsule | High-Fat     | ↑ 97%                      | ↑ 43%                          | [1]          |
| Oral Solution           | Moderate-Fat | ↑ 80%                      | ↑ 54%                          | [1][2][13]   |
| Oral Solution           | High-Fat     | ↑ 130%                     | ↑ 56%                          | [1][13]      |
| Tablet                  | High-Fat     | ↓ 14%                      | ↓ 14%                          | [14][15][16] |

Table 2: Impact of Food on Ritonavir Pharmacokinetics (Clinical Data)

| Formulation | Meal Type | Change in<br>Ritonavir AUC | Change in<br>Ritonavir<br>Cmax | Reference |
|-------------|-----------|----------------------------|--------------------------------|-----------|
| Tablet      | High-Fat  | ↓ 29%                      | ↓ 29%                          | [14][15]  |

### **Experimental Protocols Canine Food Effect Model**

This protocol is adapted from preclinical studies aimed at predicting human food effect.[5]

- Animal Model: Male beagle dogs.
- Housing: Animals are housed individually with free access to water.



- Fasted State Protocol:
  - Animals are fasted overnight prior to dosing.
  - Lopinavir/ritonavir formulation is administered via oral gavage.
  - Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
  - Plasma is separated and stored frozen until analysis.
- Fed State Protocol:
  - Following an overnight fast, animals are given a standardized high-fat meal (e.g., 50g of the FDA standard meal).
  - The lopinavir/ritonavir formulation is administered within 30 minutes of the meal being consumed.
  - Blood sampling and processing are performed as in the fasted state protocol.
- Washout Period: A washout period of at least one week is allowed between the fasted and fed state treatments in a crossover study design.
- Bioanalysis: Plasma concentrations of lopinavir and ritonavir are determined using a validated LC-MS/MS method.

#### In Vitro Dissolution in Biorelevant Media

This protocol is based on standard methods for assessing formulation dissolution in simulated physiological fluids.[6][7][8][9]

- Media Preparation:
  - FaSSIF (Fasted State Simulated Intestinal Fluid): Prepare according to published formulations, typically containing sodium taurocholate and lecithin in a phosphate buffer at pH 6.5.



- FeSSIF (Fed State Simulated Intestinal Fluid): Prepare according to published formulations, with higher concentrations of sodium taurocholate and lecithin in an acetate or maleate buffer at a lower pH (around 5.0-5.8) to mimic the postprandial state.
- Dissolution Apparatus: Use a standard USP dissolution apparatus (e.g., Apparatus 2, paddle).
- Procedure:
  - Pre-warm the dissolution medium (FaSSIF or FeSSIF) to 37°C.
  - Add the **lopinavir/ritonavir** formulation to the dissolution vessel.
  - Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes).
  - Filter the samples immediately using a suitable syringe filter (e.g., 0.45 μm PTFE).
- Analysis: Analyze the concentration of lopinavir and ritonavir in the filtered samples using a validated HPLC or LC-MS/MS method.

#### **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a preclinical food effect model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. spds.in [spds.in]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Absence of circadian variation in the pharmacokinetics of lopinavir/ritonavir given as a once daily dosing regimen in HIV-1-infected patients PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Lopinavir/Ritonavir Crushed versus Whole Tablets in Children PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of lopinavir/ritonavir crushed versus whole tablets in children PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. nru.uncst.go.ug [nru.uncst.go.ug]
- 15. Steady-state pharmacokinetics of lopinavir plus ritonavir when administered under different meal conditions in HIV-infected Ugandan adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Impact of food on Lopinavir/Ritonavir absorption in preclinical studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246207#impact-of-food-on-lopinavir-ritonavir-absorption-in-preclinical-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com